molecular formula C14H22N2O7S2 B13808357 Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]- CAS No. 22964-45-0

Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-

Cat. No.: B13808357
CAS No.: 22964-45-0
M. Wt: 394.5 g/mol
InChI Key: JKIKOACAXPEUOC-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]- is a structurally complex acetamide derivative. Its key features include:

  • Acetamide backbone: The core structure comprises a carboxamide group (CH₃CONH-) bonded to a phenyl ring.
  • Substituents: At the phenyl ring’s 3-position, a tertiary amino group is attached, which is further substituted with two 2-[(methylsulfonyl)oxy]ethyl groups.
  • Molecular formula: Inferred as C₁₄H₂₄N₂O₇S₂ (calculated based on substituents).

Properties

CAS No.

22964-45-0

Molecular Formula

C14H22N2O7S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[3-acetamido-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate

InChI

InChI=1S/C14H22N2O7S2/c1-12(17)15-13-5-4-6-14(11-13)16(7-9-22-24(2,18)19)8-10-23-25(3,20)21/h4-6,11H,7-10H2,1-3H3,(H,15,17)

InChI Key

JKIKOACAXPEUOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]- typically follows a multi-step process involving:

  • Step 1: Preparation of the diamino-substituted phenyl intermediate
    Introduction of bis(2-hydroxyethyl)amino groups onto the 3-position of a phenyl ring, often via nucleophilic substitution or reductive amination methods.

  • Step 2: Sulfonylation of hydroxy groups
    Conversion of the hydroxyethyl groups into methylsulfonyl (mesylate) esters by reaction with methanesulfonyl chloride (mesyl chloride) under basic conditions.

  • Step 3: Formation of the acetamide linkage
    Coupling of the amino-substituted phenyl intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety at the nitrogen.

This approach ensures regioselective functionalization and high purity of the final compound.

Detailed Preparation Steps

Step Reaction Type Reagents/Conditions Description
1 Amination 3-nitroaniline or 3-bromoaniline derivatives, bis(2-hydroxyethyl)amine, reducing agents or nucleophilic substitution catalysts Introduction of bis(2-hydroxyethyl)amino groups on the 3-position of phenyl ring
2 Sulfonylation Methanesulfonyl chloride, base (e.g., triethylamine), low temperature (0-5°C) Conversion of hydroxyethyl groups to methylsulfonyl esters (mesylates)
3 Acetylation (Acetamide formation) Acetic anhydride or acetyl chloride, base (e.g., pyridine or triethylamine), mild heating Formation of acetamide by acetylation of the amino group on the phenyl ring

Example from Patent Literature

According to patent US6992193B2, related sulfonylamino phenylacetamide derivatives are synthesized by:

  • Reacting amino-substituted phenylacetamide intermediates with methanesulfonyl chloride to install methanesulfonyl groups on hydroxyethyl substituents.
  • Protecting groups may be used to avoid side reactions during sulfonylation.
  • The final acetamide derivatives are purified by standard chromatographic techniques or crystallization to yield high-purity compounds.

Key Considerations in Preparation

  • Regioselectivity: Ensuring substitution at the 3-position of the phenyl ring is critical to obtain the desired compound.
  • Protection/Deprotection: Amino groups may require protection during sulfonylation to prevent undesired reactions.
  • Reaction Conditions: Sulfonylation is typically performed at low temperatures to control reaction rate and minimize side products.
  • Purification: Due to the presence of multiple functional groups, purification steps such as recrystallization or preparative HPLC are essential.

Summary Table of Preparation Parameters

Parameter Typical Conditions / Reagents Notes
Amination Bis(2-hydroxyethyl)amine, nucleophilic substitution or reductive amination Selective substitution at 3-position on phenyl ring
Sulfonylation Methanesulfonyl chloride, triethylamine, 0-5°C Conversion of hydroxy to mesylate groups
Acetylation Acetic anhydride or acetyl chloride, pyridine Formation of acetamide linkage
Solvent Dichloromethane, THF, or DMF Depends on step and reagent solubility
Purification Chromatography, recrystallization To achieve analytical purity

Analysis of Preparation Methods

The preparation of Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]- is a representative example of advanced sulfonylated amide synthesis involving multi-step functional group transformations.

  • Efficiency: The stepwise approach allows for controlled installation of sensitive sulfonyl groups without degradation of the amide moiety.
  • Scalability: The use of common reagents like methanesulfonyl chloride and acetic anhydride facilitates scale-up for industrial synthesis.
  • Selectivity: Use of protecting groups and low temperature conditions enhances regio- and chemoselectivity.
  • Purity: Chromatographic purification ensures removal of side products, critical for pharmaceutical or research-grade material.

Chemical Reactions Analysis

Types of Reactions

3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-[Bis[2-[(methylsulfonyl)oxy]ethyl]amino]acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights critical differences between the target compound and similar acetamide derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Properties
Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]- Not available C₁₄H₂₄N₂O₇S₂ Bis(2-(methylsulfonyloxy)ethyl)amino, phenyl, acetamide High reactivity due to sulfonate esters; hydrolytic instability likely
N-[3-[Bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide () Not available C₁₄H₂₁N₃O₄ Bis(2-hydroxyethyl)amino, 4-methoxy, phenyl, acetamide Hydrophilic (hydroxyl groups); methoxy enhances lipophilicity; lower reactivity
2-Cyano-N-[(methylamino)carbonyl]acetamide () 6972-77-6 C₅H₇N₃O₂ Cyano, methylaminocarbonyl Electron-withdrawing cyano group; potential neurotoxicity; limited safety data
Acetamide, N,N'-[1,2-ethanediylbis(oxy-2,1-phenylene)]bis () Not available C₁₈H₂₀N₂O₄ Ethylene-bis(phenoxy) groups High rigidity; potential use in polymer or ligand synthesis

Reactivity and Stability

  • Target Compound: The sulfonate esters in the target compound are prone to hydrolysis under acidic or basic conditions, releasing methylsulfonic acid and generating reactive intermediates. This contrasts with N-[3-[bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide (), where hydroxyl groups enhance water solubility but reduce electrophilicity .

Biological Activity

Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]- (CAS No. 22964-45-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

  • Molecular Formula : C14H22N2O7S2
  • Molecular Weight : 394.464 g/mol
  • Density : 1.402 g/cm³
  • Boiling Point : 709.6 ºC at 760 mmHg
  • Flash Point : 382.9 ºC

1. Urease Inhibition

Recent studies have highlighted the compound's ability to inhibit urease, an enzyme crucial in various physiological processes. The inhibition data are summarized in the following table:

CompoundIC50 (µM)Activity Level
Acetamide derivative9.95 ± 0.14High
Flurbiprofen derivative63.42 ± 1.15Moderate

The acetamide linked to phenyl-alkyl groups demonstrated superior urease inhibition compared to fluoro-substituted derivatives, indicating a promising therapeutic potential in conditions where urease activity is detrimental, such as in certain infections and renal disorders .

2. Neuroprotective Effects

Acetamide derivatives have shown neuroprotective properties in cellular models. For example, certain compounds were able to protect PC12 cells from sodium nitroprusside-induced damage, showcasing their potential for treating neurodegenerative diseases .

3. Carbonic Anhydrase Inhibition

The compound also exhibited inhibitory activity against carbonic anhydrase II, with some derivatives showing significant selectivity and potency (IC50 values indicating effective inhibition). This suggests potential applications in managing conditions like glaucoma and edema .

Structure-Activity Relationship (SAR)

The structural modifications of acetamide derivatives significantly influence their biological activity. The presence of sulfonamide groups enhances the overall efficacy against various targets:

  • Monosubstituted Compounds : Generally exhibit better neuroprotective and inhibitory activities compared to disubstituted variants.
  • Substituent Effects : The introduction of different functional groups on the phenyl ring alters the binding affinity and selectivity towards target enzymes.

Case Studies

Several case studies have documented the biological effects of acetamide derivatives:

  • Study on Urease Inhibition : A series of acetamide-sulfonamide compounds were synthesized and tested for urease inhibition, revealing a strong correlation between structural features and inhibitory potency .
  • Neuroprotection Assessment : In vitro studies indicated that specific acetamide derivatives could outperform standard neuroprotective agents like edaravone in protecting neuronal cells from oxidative stress .

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]acetamide to ensure high purity?

Methodological Answer:
The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to enhance solubility of intermediates .
  • Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and by-product minimization .
  • Reagent stoichiometry : Excess methylsulfonyl chloride may be required to ensure complete substitution at the ethylamino groups .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems is recommended .
    Analytical validation via HPLC (≥95% purity) and ¹H/¹³C NMR (to confirm methylsulfonyloxy and acetamide groups) is essential .

Basic Question: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the presence of aromatic protons (δ 6.8–7.5 ppm) and methylsulfonyloxy groups (δ 3.1–3.3 ppm for –SO₂O–CH₂–) . ¹³C NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons in the aromatic ring .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular ion peaks and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for this compound?

Methodological Answer:
Discrepancies often arise from differences in:

  • Structural analogs : Subtle variations (e.g., methylsulfonyloxy vs. methoxy groups) alter lipophilicity and target affinity. Conduct structure-activity relationship (SAR) studies using analogs with controlled substitutions .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or inflammatory models (LPS-induced vs. COX-2 assays) may yield conflicting results. Standardize assays using ISO-certified cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dosage and exposure time : Perform time- and dose-response curves to identify therapeutic windows .

Advanced Question: What strategies are effective for studying the compound’s interaction with biological targets (e.g., kinases or DNA)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR or Topoisomerase II) based on the compound’s sulfonyl and acetamide motifs .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • In vitro enzymatic assays : Test inhibition of kinase activity (e.g., using ADP-Glo™ kinase assays) with IC₅₀ calculations .

Basic Question: How can researchers ensure the stability of this compound during storage and experimental use?

Methodological Answer:

  • Storage conditions : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of methylsulfonyloxy groups .
  • Solvent compatibility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) to avoid degradation .
  • Stability monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

Advanced Question: What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP (~2.5–3.5) and topological polar surface area (~90 Ų) .
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeation using CHARMM-GUI to assess passive diffusion .
  • Caco-2 cell permeability assays : Validate predictions experimentally using monolayer permeability models .

Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use 0.1–0.5% DMSO in PBS or cell culture media, ensuring solvent concentrations remain non-toxic .
  • Cyclodextrin inclusion complexes : Test β-cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility via host-guest interactions .
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to improve dispersibility and cellular uptake .

Basic Question: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic/basic by-products before disposal, following institutional guidelines for sulfonamide-containing waste .

Advanced Question: How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Focus on demethylation or sulfonyl cleavage products .
  • Stable isotope labeling : Synthesize a deuterated analog to track metabolic fate in vivo .
  • Bile duct-cannulated animal studies : Collect bile and urine to identify phase I/II metabolites .

Advanced Question: What experimental designs are optimal for evaluating synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism/antagonism with drugs like paclitaxel or cisplatin .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways modulated by the combination (e.g., apoptosis or DNA repair) .
  • In vivo xenograft models : Test efficacy in mice bearing dual-drug-resistant tumors, monitoring tumor volume and survival rates .

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